

IR 754 Carboxylic Acid molecular weight and formula

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Compound of Interest

Compound Name: IR 754 Carboxylic Acid

Cat. No.: B15551793

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IR 754 Carboxylic Acid: A Technical Overview

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of compounds. Its chemical structure, characterized by a heptamethine chain, imparts distinct spectral properties that make it a valuable tool in various life science research and drug development applications. The presence of a carboxylic acid functional group allows for its covalent conjugation to a wide range of biomolecules, enabling the fluorescent labeling of proteins, antibodies, and other targets of interest.

Core Molecular and Chemical Properties

A comprehensive understanding of the fundamental properties of **IR 754 Carboxylic Acid** is essential for its effective application. The key molecular and physicochemical characteristics are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃₀ H ₃₃ IN ₂ O ₂	[1][2][3][4]
Molecular Weight	580.50 g/mol	[2][4]
Alternate Molecular Weight	580.51 g/mol	[1][5][6][7]
Appearance	Green to dark green powder/crystal	[1][6][7]
Purity	≥95% or >80.0% (HPLC)	[2][5][6][7]
Storage Conditions	4°C, sealed from moisture and light	[2][4]
Solubility	Soluble in organic solvents such as DMSO	[8]
Lambda max (λ _{max})	745.0 to 750.0 nm (in methanol)	[6][7]

Spectroscopic Properties

The utility of **IR 754 Carboxylic Acid** as a fluorescent probe is defined by its absorption and emission characteristics in the near-infrared spectrum. While specific excitation and emission maxima can vary slightly depending on the solvent and conjugation state, the typical spectral profile is a key aspect of its application.

Carboxylic acids, in general, exhibit characteristic peaks in infrared (IR) spectroscopy. A broad O-H stretching absorption is typically observed between 2500 and 3300 cm⁻¹, and a C=O stretching absorption occurs between 1710 and 1760 cm⁻¹[9][10][11][12]. In ¹H NMR spectroscopy, the acidic proton of the carboxyl group usually appears as a singlet near 12 δ[9][11]. The carbonyl carbon of a carboxylic acid derivative can be observed in ¹³C NMR spectra in the range of 160-180 ppm[13].

Experimental Protocols: Bioconjugation

The carboxylic acid group of IR 754 is a versatile handle for covalently attaching the dye to primary amines on biomolecules, such as the lysine residues of proteins. A common method for

achieving this is through carbodiimide chemistry to form an active N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines.

Protein Labeling via NHS Ester Formation

This protocol outlines a general procedure for labeling a protein with **IR 754 Carboxylic Acid**.

Materials:

- **IR 754 Carboxylic Acid**
- Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- **Activation of IR 754 Carboxylic Acid:**
 - Dissolve **IR 754 Carboxylic Acid** in anhydrous DMF or DMSO.
 - Add a molar excess of NHS, followed by a molar excess of EDC or DCC.
 - Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
- **Conjugation to the Protein:**
 - Prepare the protein solution in the reaction buffer.

- Add the activated IR 754-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification of the Conjugate:
 - Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column.
 - Collect the fractions containing the labeled protein.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the conjugate at the protein's and the dye's absorption maxima.

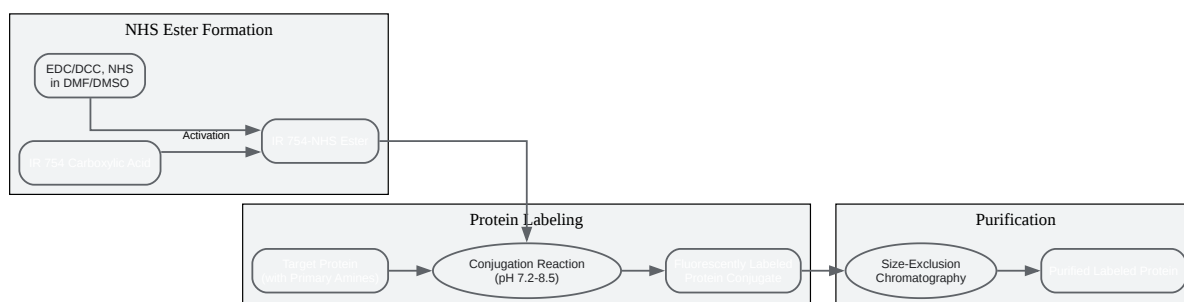
Applications in Research and Drug Development

IR 754 Carboxylic Acid and its conjugates are utilized in a variety of research areas:

- Fluorescence Microscopy: Labeled antibodies and other targeting molecules can be used to visualize specific cellular structures and processes.
- In Vivo Imaging: The near-infrared properties of the dye allow for deep tissue imaging in animal models, making it suitable for tracking drug delivery vehicles or monitoring disease progression.
- Flow Cytometry: Cells labeled with IR 754 conjugates can be identified and sorted based on their fluorescence.
- Drug Delivery: The dye can be attached to nanoparticles or drug molecules to track their biodistribution and cellular uptake.

Visualizing Experimental Workflows

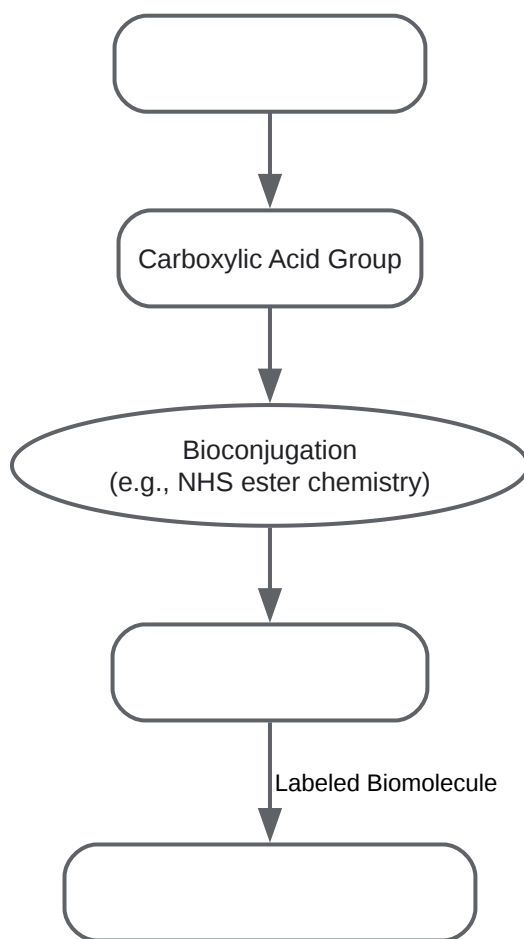
The following diagrams illustrate key processes related to the use of **IR 754 Carboxylic Acid**.



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Caption: Workflow for the bioconjugation of **IR 754 Carboxylic Acid** to a target protein.

Since no specific signaling pathways involving **IR 754 Carboxylic Acid** have been identified in the literature, a signaling pathway diagram cannot be provided. The primary role of this molecule is as a fluorescent label, and it is not expected to have a direct, specific role in cell signaling. Its utility lies in its ability to be conjugated to other molecules that do interact with signaling pathways, thereby allowing for the visualization and tracking of those interactions.



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Caption: Logical relationship from molecule to application for **IR 754 Carboxylic Acid**.

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